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molecular formula C8H7BrClN B1284858 5-Bromo-7-chloroindoline CAS No. 221024-31-3

5-Bromo-7-chloroindoline

Cat. No. B1284858
M. Wt: 232.5 g/mol
InChI Key: MVNYXXSOOZHUAR-UHFFFAOYSA-N
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Patent
US06525056B2

Procedure details

Part B: 1-acetyl-5-bromo-7-chloroindoline (1.17 g) was dissolved in a mixture of ethanol (15 mL) and water (8 mL) containing KOH (0.5 g) and heated to reflux for 2 h. The reaction was partitioned between EtOAc (100 mL) and water (20 mL). The organic extract was washed with brine (20 mL), dried and stripped in vacuo to give 5-bromo-7-chloroindoline (0.87 g).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:14])=[CH:10][C:11]=2[Cl:13])[CH2:6][CH2:5]1)(=O)C.[OH-].[K+]>C(O)C.O>[Br:14][C:9]1[CH:8]=[C:7]2[C:12](=[C:11]([Cl:13])[CH:10]=1)[NH:4][CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)Cl)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc (100 mL) and water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine (20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCNC2=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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